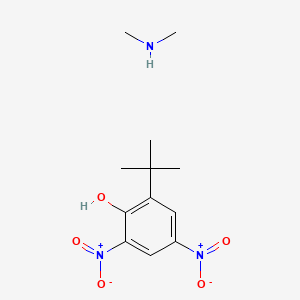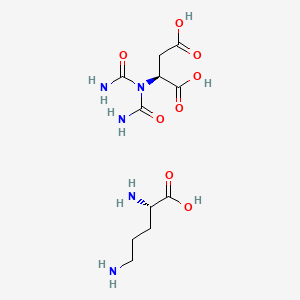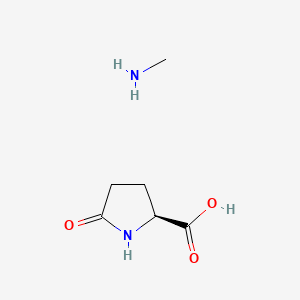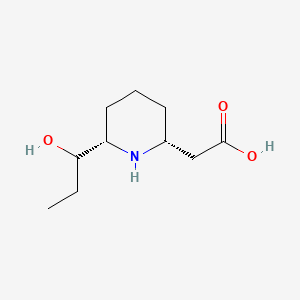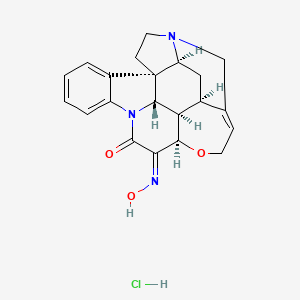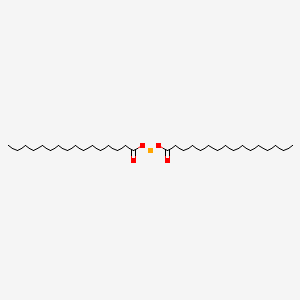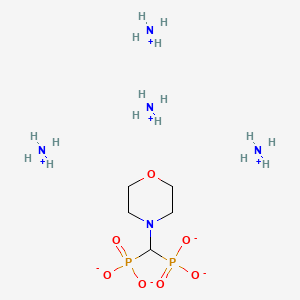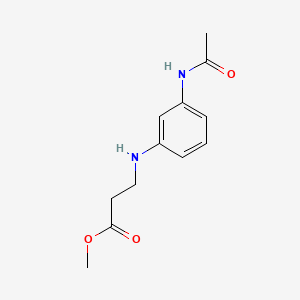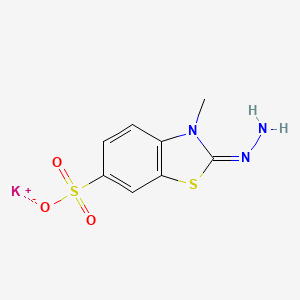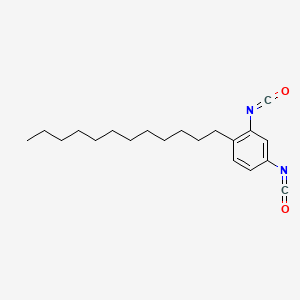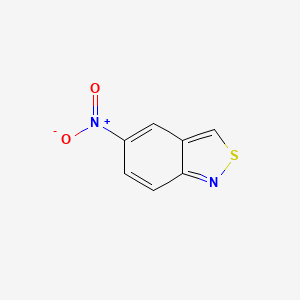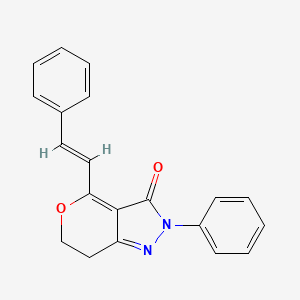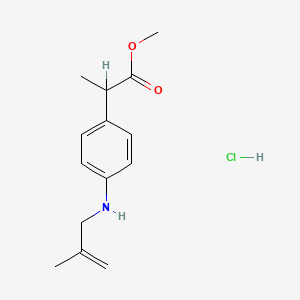
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities. The compound is characterized by its molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride typically involves the reaction of 2-methylallylamine with 4-bromophenylpropionate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-aminophenyl)propionate
- Methyl 2-(4-(methylamino)phenyl)propionate
- Methyl 2-(4-(ethylamino)phenyl)propionate
Uniqueness
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
39718-75-7 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
methyl 2-[4-(2-methylprop-2-enylamino)phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-10(2)9-15-13-7-5-12(6-8-13)11(3)14(16)17-4;/h5-8,11,15H,1,9H2,2-4H3;1H |
InChI Key |
PHVWUROLUDROQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


